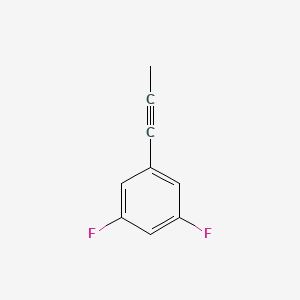

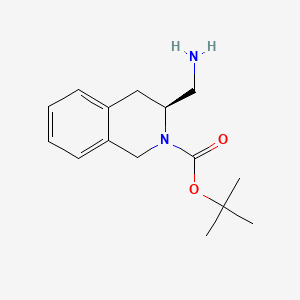

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

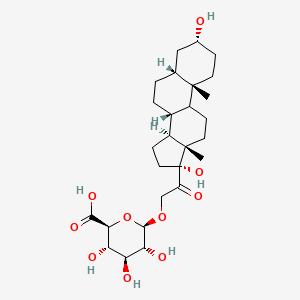

(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline, also known as S-AMDIQ, is a synthetic compound with a wide range of applications in scientific research. It is a chiral compound, with a single chiral center, and is used in asymmetric synthesis and as a chiral building block for drug synthesis. It has been used in a variety of research applications, including organic synthesis, as a model compound for drug discovery, and as a catalyst for asymmetric synthesis. Its unique properties make it a valuable tool in the field of organic chemistry.

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including structures similar to (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline, have significant pharmacological importance. These compounds exhibit a wide range of biological activities, such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial effects, and more. This comprehensive review suggests isoquinoline derivatives as crucial chemical compounds for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

Therapeutic Potential of Nucleic Acid-Binding Isoquinoline Alkaloids

Isoquinoline alkaloids, which share a core structure with this compound, demonstrate immense pharmacological and biological properties, including potential anticancer properties. The interaction of these alkaloids with nucleic acids is a key area of interest, providing valuable insights into drug design. This review underscores the binding aspects of isoquinoline alkaloids with nucleic acids and their implications for drug design, highlighting the importance of such compounds in therapeutic applications (Bhadra & Kumar, 2012).

Natural Isoquinoline N-oxide Alkaloids and Pharmacological Activities

Research on natural isoquinoline alkaloids and their N-oxides, similar in structure to this compound, has demonstrated confirmed antimicrobial, antibacterial, antitumor, and other activities. This review highlights the significant role of isoquinoline N-oxides alkaloids as a source of leads for drug discovery, emphasizing their potential for developing new therapeutic applications (Dembitsky et al., 2015).

Nucleic Acids Binding Strategies of Small Molecules: Lessons from Alkaloids

Alkaloids, including structures resembling this compound, are known for their strong nucleic acid binding abilities, linking them to multiple pharmacological activities. This review focuses on the interaction of isoquinoline and benzophenanthridine alkaloids with nucleic acids, providing insights critical for designing better therapeutics. The molecular aspects of these interactions are essential for the development of effective drugs for many diseases, highlighting the therapeutic potential of isoquinoline derivatives (Basu & Kumar, 2018).

properties

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYBOYJWGVDLPU-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7,8-Indolizinetetrol, 6-ethenyloctahydro-, [1S-(1alpha,6alpha,7alpha,8ba,8aba)]- (9CI)](/img/no-structure.png)

![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)